2-Isopropyl-6-methylaniline
Overview
Description
2-Isopropyl-6-methylaniline is a chemical compound with the CAS Number: 5266-85-3 . It has a molecular weight of 149.24 and its molecular formula is C10H15N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and its analogues can be achieved through the aza-Claisen rearrangement and subsequent reduction of the resulting anilines . This method has proven to be efficient and cost-effective, addressing the issue of high price and low availability of this compound .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 236.2±9.0 °C at 760 mmHg . The compound has a refractive index of 1.539 .Scientific Research Applications
Synthesis and Characterization
- Novel Compound Synthesis : 2-Isopropyl-6-methylaniline has been used in the synthesis of various novel compounds. For instance, novel oxime derivatives exhibiting antioxidant activities were synthesized using related compounds like 2-chloro-6-methylaniline (Topçu et al., 2021).
Molecular Structure Studies
- Molecular Orientation Studies : The orientation of isopropyl groups in molecules like 2-propanol has been studied through vibrational sum frequency spectroscopy, highlighting the significance of such groups in molecular structure determination (Kataoka & Cremer, 2006).
Pharmaceutical Applications
- Drug Synthesis : Derivatives of this compound have been involved in the synthesis of pharmaceuticals like KB-R9032, a potent Na/H exchange inhibitor, showcasing its importance in medicinal chemistry (Yamamoto et al., 1998).
Material Science
- Film Support Material : 1,4-BIS(2'-Isopropyl-6'-methylanilino)anthraquinone, closely related to this compound, has been used in polyethylene terephthalate film supports due to its high heat stability and good sublimation characteristics, indicating its utility in material science (Bender, 1996).
Spectroscopy and Analytical Chemistry
- Spectroscopic Analysis : The compound has been extensively studied using techniques like FT-IR, FT-Raman, UV, and NMR spectroscopy to understand its structural and spectroscopic properties (Karabacak et al., 2008).
Microbiology
- Microbial Degradation Studies : An aerobic bacterium capable of degrading aniline and methylanilines, including 2-methylaniline, was isolated, indicating the ecological relevance and potential bioremediation applications of these compounds (Konopka, 1993).
Safety and Hazards
2-Isopropyl-6-methylaniline is classified as dangerous according to the harmonised classification and labelling approved by the European Union . It is toxic to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure . It is also flammable and harmful by inhalation, in contact with skin, and if swallowed .
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that aniline derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, which can subsequently affect its interaction with its targets .
Biochemical Pathways
Aniline derivatives can potentially affect various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The compound’s interactions with its targets can lead to various molecular and cellular changes, potentially affecting the function of cells and tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-6-methylaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-methyl-6-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKYVBFPULMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200628 | |
Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-85-3 | |
Record name | 2-Isopropyl-6-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5266-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Isopropyl-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-isopropyl-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ISOPROPYL-O-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS12FDL562 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Isopropyl-6-methylaniline affect the thermal properties of polyurethane elastomers?
A: this compound (M-MIPA) acts as a chain extender during polyurethane synthesis [, ]. Its structure, featuring both isopropyl and methyl groups attached to the aniline ring, influences the final properties of the polymer. These bulky substituents hinder chain rotation and increase the rigidity of the polyurethane chains. This leads to altered glass transition temperatures and overall thermal stability compared to polyurethanes synthesized with different chain extenders. The study by [] demonstrates this effect by comparing M-MIPA to other dianilines and analyzing the resulting polymers using techniques like DMTA, TGA, and DSC.
Q2: Are there alternative dianilines used in polyurethane synthesis, and how do their properties compare to those of polyurethanes synthesized with this compound?
A: Yes, the research by [] specifically investigates this. The study explores 4,4′-methylenebis(2,6-diisopropylaniline) (M-DIPA), 4,4′-methylenebis(2,6diethylaniline) (M-DEA), 4,4′-methylenebis(ortho chloroaniline) (MOCA), and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (M-CDEA) as alternative chain extenders. Each of these dianilines leads to polyurethanes with unique thermal properties due to variations in their structures, affecting chain packing and intermolecular interactions within the polymer matrix. The study highlights the importance of selecting the appropriate dianiline based on the desired final properties of the polyurethane material.
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